(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone
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Description
(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential medicinal properties. This compound is a synthetic opioid receptor antagonist that has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The purpose of
Scientific Research Applications
Medicinal Chemistry
Quinoline compounds form the scaffold for significant medicinal agents, including anti-inflammatory and antitumor agents, as well as antimalarial drugs like quinine and chloroquine . The specific compound could potentially be explored for similar medicinal applications due to its structural similarity.
Industrial Chemistry
Quinolines are also used in industrial chemistry applications . The compound may be researched for its utility in creating more sustainable chemical processes within this field.
Corrosion Inhibition
Some quinoline derivatives have been found to act as corrosion inhibitors for metals like mild steel . This compound could be investigated for its effectiveness in corrosion protection.
Anticancer Activity
Recent advancements have seen quinoline derivatives developed into more potent Raf kinase inhibitors with focused anticancer activity . This compound may hold promise as a new anticancer agent.
Anti-Plasmodial Activity
Quinoline derivatives have shown strong antiplasmodial action, which is crucial in the fight against malaria . Research into this compound could extend into exploring its antiplasmodial properties.
Photovoltaic Applications
Quinoline derivatives have been synthesized for third-generation photovoltaic applications . This compound might be applicable in the development of photovoltaic cells.
Bioorganic Chemistry
The heterocyclic core of quinolines is a common structure in bioorganic chemistry, leading to a wide range of bioactivities . The compound could be useful in synthesizing bioactive molecules.
Organic Synthesis
Multicomponent reactions (MCRs) involving quinoline derivatives are an efficient strategy in organic synthesis . This compound could be utilized in MCRs to construct complex molecular architectures.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKARAXONFPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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